molecular formula C23H20N2O2 B12124281 N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide

N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide

Cat. No.: B12124281
M. Wt: 356.4 g/mol
InChI Key: PCDMWCUBLKTOTO-PGMHBOJBSA-N
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Description

N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide is a complex organic compound with a unique structure that includes both amide and enamine functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide typically involves the following steps:

  • Formation of the Enamine Intermediate: : This step involves the condensation of an aromatic amine, such as 4-methylaniline, with an α,β-unsaturated ketone, such as chalcone. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate in an organic solvent such as ethanol or methanol.

  • Amidation Reaction: : The enamine intermediate is then reacted with benzoyl chloride in the presence of a base like triethylamine or pyridine to form the final product. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enamine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the compound can yield the corresponding amine by hydrogenation of the enamine double bond.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions to avoid overreaction.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic chemistry, N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.

Biology

The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of both amide and enamine functionalities allows for interactions with multiple biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its ability to form stable colored compounds. It is also explored in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The enamine moiety can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The amide group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}formamide: Similar structure but with a formamide group instead of a benzamide group.

Uniqueness

N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in various applications.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(Z)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H20N2O2/c1-17-12-14-20(15-13-17)24-23(27)21(16-18-8-4-2-5-9-18)25-22(26)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,27)(H,25,26)/b21-16-

InChI Key

PCDMWCUBLKTOTO-PGMHBOJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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